molecular formula C7H10N2O2S B1661158 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester CAS No. 88398-79-2

1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester

Cat. No.: B1661158
CAS No.: 88398-79-2
M. Wt: 186.23 g/mol
InChI Key: OFBCSUBBTCMWJK-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester is an organic compound with a pyrazole ring structure. This compound is known for its diverse applications in organic synthesis and pharmaceutical research. It is characterized by the presence of a carboxylic acid group, a mercapto group, and an ethyl ester group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine can yield the desired ester. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. The initial steps may include the preparation of intermediate compounds, followed by cyclization and esterification reactions. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The pyrazole ring can interact with various receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

    1H-Pyrazole-4-carboxylic acid: Lacks the mercapto and ethyl ester groups.

    5-Mercapto-1-methyl-1H-pyrazole: Lacks the carboxylic acid and ethyl ester groups.

    1-Methyl-1H-pyrazole-4-carboxylic acid ethyl ester: Lacks the mercapto group

Uniqueness: 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both the mercapto and ester groups allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

ethyl 2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-11-7(10)5-4-8-9(2)6(5)12/h4,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBCSUBBTCMWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN(C1=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449205
Record name 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88398-79-2
Record name 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester
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1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester

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